molecular formula C11H23NO5 B13495025 Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate

Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate

Cat. No.: B13495025
M. Wt: 249.30 g/mol
InChI Key: ATQWZAQCONFYRI-UHFFFAOYSA-N
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Description

Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is an ester compound characterized by its unique structure, which includes multiple ethoxy groups and an amino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the reaction of ethyl propanoate with 2-[2-(2-aminoethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid and ethanol.

    Oxidation: Forms oxidized derivatives such as nitro compounds.

    Substitution: Yields substituted ethoxy derivatives.

Scientific Research Applications

Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in the formulation of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The ethoxy groups enhance its solubility and stability in various solvents, making it a versatile compound for different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate stands out due to its multiple ethoxy groups and the presence of an amino group. These functional groups confer unique properties such as enhanced solubility, stability, and the ability to form hydrogen bonds, making it suitable for a wide range of applications .

Properties

Molecular Formula

C11H23NO5

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C11H23NO5/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h2-10,12H2,1H3

InChI Key

ATQWZAQCONFYRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOCCOCCOCCN

Origin of Product

United States

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